molecular formula C21H19FN6OS B2931565 N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-46-2

N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2931565
CAS No.: 863458-46-2
M. Wt: 422.48
InChI Key: CADXHUXGTHSVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused heterocyclic core. Key structural features include:

  • Triazolo[4,5-d]pyrimidine scaffold: A bicyclic system with a triazole ring fused to a pyrimidine ring, providing a rigid planar structure conducive to interactions with biological targets .
  • 3-(2-Fluorobenzyl) substitution: A 2-fluorobenzyl group at position 3, likely enhancing metabolic stability and hydrophobic interactions .
  • N-(2,5-Dimethylphenyl) substituent: A para- and ortho-methyl-substituted anilide group, which may influence lipophilicity and steric effects.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS/c1-13-7-8-14(2)17(9-13)25-18(29)11-30-21-19-20(23-12-24-21)28(27-26-19)10-15-5-3-4-6-16(15)22/h3-9,12H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADXHUXGTHSVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863458-46-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings.

PropertyValue
Molecular FormulaC21_{21}H19_{19}FN6_6OS
Molecular Weight422.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Research indicates that compounds with triazole and pyrimidine scaffolds often exhibit significant biological activities, including antimalarial and anticancer properties. The specific mechanism of action for this compound is hypothesized to involve inhibition of key enzymes or pathways critical for cellular proliferation or survival.

Potential Targets

  • Falcipain-2 : A cysteine protease involved in the life cycle of Plasmodium falciparum, the causative agent of malaria. Inhibitors targeting this enzyme can lead to the death of the parasite during its trophozoite stage .
  • G Protein-Coupled Receptors (GPCRs) : These receptors play a pivotal role in various physiological processes and are often targeted in drug design for their involvement in cancer and other diseases .

Anticancer Activity

Studies have shown that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory concentrations (IC50_{50}) against breast cancer (MCF-7) and liver cancer (HepG2) cell lines . While specific data on this compound is limited, its structural similarity to known active compounds suggests potential efficacy.

Antimalarial Activity

The compound’s structure suggests it may have antimalarial properties similar to other triazole derivatives. Virtual screening and molecular docking studies have identified several triazole-based compounds with promising activity against Plasmodium falciparum .

Case Studies

  • Triazolo-Pyrimidine Derivatives : A series of compounds based on triazolo-pyrimidine scaffolds were synthesized and evaluated for their biological activity. Some showed significant inhibition against P. falciparum with IC50_{50} values in the low micromolar range .
  • Cytotoxicity Testing : Various derivatives have been tested for cytotoxicity against human cancer cell lines. For example, a compound with a similar scaffold exhibited an IC50_{50} value of 1.4 μM against MDA-MB-231 cells, indicating strong anticancer potential .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituent on Anilide Molecular Formula Molecular Weight Key Features
Target Compound: N-(2,5-dimethylphenyl)-...acetamide 2,5-Dimethylphenyl C₂₂H₂₁FN₆OS 444.5 (calc.) Enhanced lipophilicity due to methyl groups; potential steric hindrance
N-(4-Chlorophenyl)-2-((3-(2-fluorobenzyl)-...acetamide 4-Chlorophenyl C₁₉H₁₄ClFN₆OS 428.9 Electron-withdrawing Cl may reduce electron density; moderate lipophilicity
2-((3-(2-Fluorobenzyl)-...thio)-N-(2-methoxyphenyl)acetamide 2-Methoxyphenyl C₂₁H₁₈FN₆O₂S 440.5 (calc.) Electron-donating OCH₃ improves solubility; may alter binding interactions
Key Observations:

The 4-chlorophenyl group () adds an electron-withdrawing effect, which could stabilize negative charges in binding pockets .

Impact of Fluorine :
All analogs retain the 2-fluorobenzyl moiety at position 3, which is critical for:

  • Metabolic stability (C-F bond resistance to oxidation).
  • Hydrophobic interactions with aromatic residues in target proteins .

Thioacetamide Linker :
The thioether bridge in all compounds may confer resistance to enzymatic cleavage compared to oxygen-based ethers, prolonging biological activity .

Hypothetical Pharmacological Implications

While direct activity data are lacking, structural trends suggest:

  • Target Compound : High lipophilicity may favor central nervous system (CNS) penetration but could limit aqueous solubility.
  • 4-Chlorophenyl Analog : Electron-withdrawing Cl might enhance binding to targets requiring electron-deficient aromatic interactions (e.g., kinase ATP pockets) .
  • 2-Methoxyphenyl Analog: Improved solubility may make it suitable for intravenous formulations, while the methoxy group could engage in polar interactions .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core cyclizationEthanol, 70°C, 72 hrs63–70
Thioether formationK₂CO₃, DMF, RT, 12 hrs55–60
Fluorobenzyl couplingPd(PPh₃)₄, DIPEA, DCM, 40°C45–50

Basic: How is the molecular structure of this compound confirmed in academic studies?

Answer:
Structural elucidation relies on:

  • X-ray crystallography : Determines precise bond lengths, angles, and crystal packing (e.g., triazolo-pyrimidine derivatives analyzed at 173 K with R factor < 0.05) .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Aromatic protons (δ 6.5–8.3 ppm), methyl groups (δ 2.1–2.8 ppm), and thioacetamide NH (δ ~10.5 ppm) .
    • ¹³C NMR : Carbonyl (δ ~170 ppm), triazolo-pyrimidine carbons (δ 150–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers optimize reaction yields using Design of Experiments (DoE) for this compound’s synthesis?

Answer:
DoE strategies for optimizing multi-step syntheses include:

  • Factor screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using Plackett-Burman designs .
  • Response surface methodology (RSM) : Model non-linear relationships between factors (e.g., reaction time vs. yield) to predict optimal conditions .
  • Case study : For triazolo-pyrimidine derivatives, a 2³ factorial design revealed that increasing ethanol volume (from 10 mL to 20 mL) improved yields by 15% while reducing byproduct formation .

Advanced: What strategies resolve contradictions in spectroscopic data during structural analysis?

Answer:
Contradictions often arise from:

  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter XRD patterns. Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
  • Solvent effects in NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to distinguish tautomeric forms or hydrogen bonding interactions .
  • Dynamic vs. static disorder in XRD : Refine occupancy factors and thermal parameters to account for disordered fluorine atoms in the 2-fluorobenzyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

Answer:
Key SAR approaches include:

  • Substituent variation : Synthesize analogs with modified fluorobenzyl (e.g., 3-F, 4-F) or acetamide groups (e.g., methyl vs. ethyl) to assess binding affinity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
  • In vitro assays : Test inhibition of enzymes (e.g., tyrosine kinases) using fluorescence polarization or radiometric assays. Correlate IC₅₀ values with substituent electronic properties (Hammett σ constants) .

Q. Table 2: Representative SAR Data

Substituent (R)Enzyme IC₅₀ (nM)LogPReference
2-Fluorobenzyl12 ± 23.2
3-Fluorobenzyl45 ± 53.5
4-Fluorobenzyl90 ± 103.8

Advanced: What computational methods validate the electronic properties of this compound?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • MD simulations : Simulate solvation dynamics in water/octanol systems to predict logP and membrane permeability .
  • QTAIM analysis : Identify critical non-covalent interactions (e.g., C–H···F bonds) in the crystal lattice using AIMAll software .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC-MS .
  • Light exposure : Use ICH Q1B guidelines to assess photostability under UV (320–400 nm) and visible light .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.